molecular formula C16H16Cl2N2O2 B586096 N,N-Dimethyl-2-[2,3,4,5-tetradeuterio-6-(2,6-dichloro-4-hydroxyanilino)phenyl]acetamide CAS No. 1382084-40-3

N,N-Dimethyl-2-[2,3,4,5-tetradeuterio-6-(2,6-dichloro-4-hydroxyanilino)phenyl]acetamide

Cat. No.: B586096
CAS No.: 1382084-40-3
M. Wt: 343.24
InChI Key: PHEVCOKHWYKTOS-LNFUJOGGSA-N
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Description

Key Identifiers:

Property Value
CAS Number 153466-65-0
Molecular Formula C₁₆H₁₂D₄Cl₂N₂O₂
Molecular Weight 316.17 g/mol
Synonyms Diclofenac-d4 amide , 6-[(2,6-Dichlorophenyl)amino]-benzen-2,3,4,5-d₄-acetic acid dimethylamide

The compound features deuterium atoms at the 2,3,4,5 positions of the phenyl ring, replacing hydrogen atoms to create a stable isotopic analog. The N,N-dimethyl acetamide group replaces the carboxylic acid moiety found in diclofenac, altering its physicochemical properties while retaining structural recognition for target binding .

Structural Relationship to Diclofenac and Its Metabolites

This compound shares a core scaffold with diclofenac (C₁₄H₁₁Cl₂NO₂), a nonsteroidal anti-inflammatory drug (NSAID), but incorporates critical modifications:

Structural Comparison Table:

Feature Diclofenac N,N-Dimethyl Deuterated Analog
Core Structure 2-(2,6-Dichlorophenylamino)phenylacetic acid 2-(2,6-Dichloro-4-hydroxyanilino)phenylacetamide
Functional Group Carboxylic acid (-COOH) N,N-Dimethyl acetamide (-N(CH₃)₂)
Isotopic Labeling None Tetradeuterio (D₄) at phenyl ring
Key Metabolite Link 4'-Hydroxy diclofenac Designed to mimic hydroxylated metabolites

The deuterated analog aligns with diclofenac’s primary metabolites, such as 4'-hydroxy diclofenac, which undergo cytochrome P450-mediated oxidation . By incorporating deuterium at positions prone to oxidative metabolism, this compound serves as a stable internal standard for mass spectrometry-based quantification of diclofenac and its metabolites in biological matrices .

Rationale for Deuterium Isotopic Labeling in Pharmaceutical Research

Deuterium labeling in this compound leverages the deuterium kinetic isotope effect (DKIE) , which slows metabolic degradation by strengthening carbon-deuterium bonds compared to carbon-hydrogen bonds . Key applications include:

Table: Impact of Deuterium Labeling on Pharmacokinetic Properties

Parameter Non-Deuterated Compound Deuterated Analog
Metabolic Stability Susceptible to CYP450 oxidation Reduced oxidation rates
Analytical Utility Limited isotopic distinction Enhanced MS signal resolution
Toxicity Profiling Potential reactive metabolite formation Mitigated toxic intermediate generation

Strategic deuteration at the 2,3,4,5 positions targets metabolic "hotspots" where hydrogen abstraction typically occurs during phase I metabolism . This modification preserves the compound’s ability to interact with cyclooxygenase (COX) enzymes while improving its utility in mechanistic studies of diclofenac’s metabolic pathways .

The compound’s design also addresses challenges in quantifying low-abundance metabolites. Its isotopic purity (>99% D₄) ensures minimal interference from endogenous compounds in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, enabling precise pharmacokinetic modeling .

Properties

IUPAC Name

N,N-dimethyl-2-[2,3,4,5-tetradeuterio-6-(2,6-dichloro-4-hydroxyanilino)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2O2/c1-20(2)15(22)7-10-5-3-4-6-14(10)19-16-12(17)8-11(21)9-13(16)18/h3-6,8-9,19,21H,7H2,1-2H3/i3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHEVCOKHWYKTOS-LNFUJOGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1=CC=CC=C1NC2=C(C=C(C=C2Cl)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])CC(=O)N(C)C)NC2=C(C=C(C=C2Cl)O)Cl)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-[2,3,4,5-tetradeuterio-6-(2,6-dichloro-4-hydroxyanilino)phenyl]acetamide typically involves multiple steps, starting with the preparation of the deuterated aniline derivative. This is followed by the introduction of the acetamide group through a series of reactions involving chlorination, amination, and methylation. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and reduce production costs while maintaining stringent quality control standards.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-[2,3,4,5-tetradeuterio-6-(2,6-dichloro-4-hydroxyanilino)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

N,N-Dimethyl-2-[2,3,4,5-tetradeuterio-6-(2,6-dichloro-4-hydroxyanilino)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a model compound to study the effects of deuterium substitution on reaction mechanisms and kinetics.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-[2,3,4,5-tetradeuterio-6-(2,6-dichloro-4-hydroxyanilino)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The deuterium substitution can affect the compound’s binding affinity and metabolic stability, potentially leading to enhanced or altered biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis of the target compound with related acetamides, focusing on structural features, applications, and physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Deuterium Position Molecular Weight (g/mol) Application/Function References
Target Compound 2,6-dichloro-4-hydroxyanilino, dimethylacetamide 2,3,4,5-phenyl 357.268 Under investigation (likely therapeutic)
Alachlor 2-chloro, 2,6-diethylphenyl, methoxymethyl None 269.76 Herbicide (lipid synthesis inhibition)
Diclofenac-d4 Sodium 2,6-dichloroanilino, phenyl-d4 2,3,4,5-phenyl 318.1 NSAID (anti-inflammatory, deuterated for metabolic stability)
2-(3,4-Dichlorophenyl)-N-(pyrazolyl)acetamide 3,4-dichlorophenyl, pyrazolyl None 386.27 Antimicrobial candidate (structural mimic of benzylpenicillin)
MN-221 (KUR-1246) Complex hydroxy-phenyl and naphthalenyl groups None ~955.12 Tocolytic agent (pre-term labor management)

Substituent Effects on Functionality

  • Chlorine Substitution: The 2,6-dichloro pattern in the target compound and diclofenac-d4 enhances electron-withdrawing effects, stabilizing the anilino group and influencing receptor binding . In alachlor, 2-chloro and methoxymethyl groups optimize herbicidal activity by disrupting plant lipid synthesis .
  • Hydrogen Bonding: The 4-hydroxy group in the target compound enables hydrogen bonding (e.g., N–H⋯O interactions), critical for crystal packing and solubility . Non-hydroxy analogs (e.g., alachlor) rely on weaker van der Waals interactions for environmental persistence .
  • Deuterium Effects: Deuterated compounds (target, diclofenac-d4) exhibit slower metabolic degradation due to C–D bond strength vs. C–H. For example, diclofenac-d4 shows a 2–3× longer half-life than non-deuterated diclofenac .

Crystallographic and Physicochemical Properties

  • Crystal Packing: The target compound’s deuterated phenyl ring may subtly alter unit cell parameters vs. non-deuterated analogs, though SHELX-refined structures (common for small molecules) show similar hydrogen-bonding motifs (e.g., R22(10) dimers) . In 2-(3,4-dichlorophenyl)-N-(pyrazolyl)acetamide, conformational flexibility leads to three distinct molecular conformers in the asymmetric unit, highlighting steric effects of dichlorophenyl groups .
  • Thermal and Solubility Profiles :

    • Assay Purity : N,N-Dimethylacetamide (simplified analog) has a USP-specified purity ≥99% and boiling range 164.5–167.5°C . The target compound’s deuterated structure likely raises its boiling point marginally.
    • Solubility : Hydroxy and amide groups enhance aqueous solubility vs. alachlor (predominantly lipid-soluble) .

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